4-Chlorobenzylamine hydrochloride
Description
Contextualization within Halogenated Aromatic Amines Research
Halogenated aromatic amines are a class of compounds extensively studied for their diverse chemical reactivity and biological activities. The presence of a halogen atom, such as chlorine, on the aromatic ring significantly influences the electron density distribution, acidity, and lipophilicity of the molecule. This, in turn, affects its interaction with biological targets and its utility in synthetic chemistry. 4-Chlorobenzylamine (B54526) hydrochloride serves as a prime example within this class, where the chlorine atom at the para position provides a specific electronic and steric profile that has been exploited in the design of new molecules with tailored properties. Research in this area often focuses on understanding how the halogen substituent modulates the chemical and biological characteristics of the parent amine.
Overview of Primary Research Domains and Their Intersections
The primary research domains involving 4-chlorobenzylamine hydrochloride are predominantly centered around organic synthesis, medicinal chemistry, and materials science. In organic synthesis, it is widely used as a precursor for the construction of more complex molecules. Its amine functionality allows for a variety of chemical transformations, including amide bond formation, Schiff base condensation, and N-alkylation reactions.
In medicinal chemistry, derivatives of 4-chlorobenzylamine have been investigated for their potential as therapeutic agents. The 4-chlorobenzyl moiety is a common structural motif in a range of biologically active compounds. The intersection of organic synthesis and medicinal chemistry is evident in the development of synthetic routes to create libraries of 4-chlorobenzylamine derivatives for biological screening.
Materials science represents another significant research area. The properties of this compound and its derivatives make them suitable for applications such as the development of corrosion inhibitors and as monomers for the synthesis of specialty polymers. For instance, studies have demonstrated its effectiveness in protecting mild steel from corrosion in acidic environments.
Historical Development of this compound in Chemical Synthesis and Biological Studies
The journey of this compound in scientific research is linked to the broader exploration of benzylamines and their halogenated analogs. Early research likely focused on the fundamental synthesis and characterization of this compound. Over time, with the advancement of synthetic methodologies, its role as a versatile intermediate became more prominent. Synthetic chemists began to utilize its reactivity to access a wide array of chemical structures.
In the realm of biological studies, the interest in this compound and its derivatives grew with the understanding of structure-activity relationships. Researchers started to incorporate the 4-chlorobenzyl group into molecules to modulate their biological effects, leading to the investigation of its derivatives for various therapeutic applications. While specific historical milestones for the hydrochloride salt are not extensively documented in readily available literature, its development is intrinsically tied to the expanding utility of its parent compound, 4-chlorobenzylamine, in both chemical and biological sciences.
Physicochemical Properties of this compound
The hydrochloride salt of 4-chlorobenzylamine exhibits distinct physicochemical properties that are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₇H₉Cl₂N | nih.gov |
| Molecular Weight | 178.06 g/mol | nih.gov |
This table is interactive. Click on the headers to sort the data.
Synthesis and Manufacturing Processes
The primary method for synthesizing 4-chlorobenzylamine involves the amination of 4-chlorobenzyl chloride. chemicalbook.com A common laboratory and industrial-scale synthesis involves reacting 4-chlorobenzyl chloride with ammonia (B1221849). chemicalbook.com The resulting 4-chlorobenzylamine can then be treated with hydrochloric acid to form the hydrochloride salt.
A detailed synthetic procedure can be described as follows:
Ammonolysis of 4-Chlorobenzyl Chloride : 4-Chlorobenzyl chloride is treated with an excess of ammonia. This nucleophilic substitution reaction replaces the chlorine atom of the benzyl (B1604629) chloride with an amino group. The reaction is typically carried out in a suitable solvent. chemicalbook.com
Formation of the Hydrochloride Salt : The resulting 4-chlorobenzylamine is then dissolved in a suitable solvent, and a stoichiometric amount of hydrochloric acid is added. The hydrochloride salt precipitates out of the solution and can be collected by filtration.
Alternative synthetic routes may involve the reduction of 4-chlorobenzonitrile (B146240) or the reductive amination of 4-chlorobenzaldehyde (B46862).
Applications in Scientific Research
The utility of this compound in scientific research is extensive, primarily driven by its role as a versatile chemical intermediate.
Role as a Building Block in Organic Synthesis
This compound is a fundamental building block for the synthesis of a wide range of organic compounds. Its primary amine group readily participates in various chemical reactions, making it a valuable starting material. For example, it can be acylated to form amides, reacted with aldehydes and ketones to form Schiff bases (which can be subsequently reduced to secondary amines), and can undergo N-alkylation to introduce various substituents on the nitrogen atom. The presence of the chlorine atom on the phenyl ring also allows for further functionalization through cross-coupling reactions, although this is less common than reactions involving the amine group.
Applications in Medicinal Chemistry
The 4-chlorobenzyl moiety is a key pharmacophore in several classes of therapeutic agents. Consequently, this compound is an important intermediate in the synthesis of various pharmaceuticals. Derivatives have been explored for their potential as antidepressants and antipsychotics. For instance, modifications of the 4-chlorobenzylamine structure have been studied for their ability to inhibit monoamine oxidase, an enzyme involved in mood regulation.
Use in Materials Science
In the field of materials science, 4-chlorobenzylamine and its derivatives have shown promise in several applications. One notable area is in the development of corrosion inhibitors. Studies have demonstrated that these compounds can effectively protect metals, such as mild steel, from corrosion in acidic media. Additionally, the bifunctional nature of 4-chlorobenzylamine (an amine group and a reactive aromatic ring) makes it a potential monomer for the synthesis of polyamides and other polymers with specific properties.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(4-chlorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c8-7-3-1-6(5-9)2-4-7;/h1-4H,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNAUVKZACBZPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332516 | |
| Record name | 4-CHLOROBENZYLAMINE HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42365-43-5 | |
| Record name | Benzenemethanamine, 4-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42365-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-CHLOROBENZYLAMINE HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenemethanamine, 4-chloro-, hydrochloride (1:1) | |
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Synthetic Methodologies and Chemical Reactivity of 4 Chlorobenzylamine
Established Synthetic Pathways to 4-Chlorobenzylamine (B54526)
The traditional methods for synthesizing 4-chlorobenzylamine are well-documented and widely practiced in both laboratory and industrial settings. These pathways offer reliable and straightforward access to the target compound from readily available starting materials.
Reductive Amination Strategies
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. In the context of 4-chlorobenzylamine synthesis, this involves the reaction of 4-chlorobenzaldehyde (B46862) with an ammonia (B1221849) source, followed by the reduction of the in situ formed imine.
The reaction is typically carried out in a one-pot procedure where the aldehyde, ammonia, and a reducing agent are combined. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂/catalyst) organic-chemistry.org. The choice of reducing agent can influence the reaction conditions and selectivity. For instance, sodium cyanoborohydride is known for its ability to selectively reduce imines in the presence of aldehydes taylorandfrancis.comacs.org.
Recent research has explored the use of more sustainable and efficient catalytic systems for this reaction. For example, an iron-catalyzed reductive amination of various aldehydes, including halogenated benzaldehydes, with aqueous ammonia and molecular hydrogen has been reported. This method demonstrates good functional group tolerance and provides the corresponding primary amines in good yields nih.gov. While a specific yield for 4-chlorobenzylamine was not detailed, the successful amination of other halogenated aldehydes under these conditions suggests its applicability. A study on cobalt-containing composites showed the catalytic amination of p-chlorobenzaldehyde with n-butylamine, resulting in N-butyl-p-chlorobenzylamine in yields of 60-89%, highlighting the potential of such catalysts in C-N bond formation researchgate.net.
Table 1: Reductive Amination of Halogenated Aldehydes
Reduction of Nitrile Precursors
The reduction of 4-chlorobenzonitrile (B146240) is another common and efficient route to 4-chlorobenzylamine. This method involves the catalytic hydrogenation of the nitrile group (-C≡N) to a primary amine group (-CH₂NH₂).
A variety of reducing agents and catalyst systems have been employed for this transformation. A general procedure involves the use of a Ruthenium(II) complex in the presence of 2-butanol and potassium tert-butoxide at 120°C, affording 4-chlorobenzylamine in good yield after purification chemicalbook.com.
Heterogeneous catalysts are also widely used. For example, the hydrogenation of 4-chlorobenzonitrile has been evaluated with silica-supported Fe/Fe-O nanoparticles. Under optimized conditions (50 bar H₂, 5–7 bar NH₃, 120 °C), these catalysts have shown varying degrees of success in converting the nitrile to the desired amine, with yields being influenced by the specific catalyst formulation and the presence of additives like Al(i-OPr)₃ researchgate.net.
Table 2: Catalytic Hydrogenation of 4-Chlorobenzonitrile
Ammoniation Procedures
The direct reaction of 4-chlorobenzyl chloride with ammonia, known as ammonolysis, is a straightforward method for the synthesis of 4-chlorobenzylamine. This nucleophilic substitution reaction involves the displacement of the chloride ion by the amino group.
A typical procedure involves treating 4-chlorobenzyl chloride with an excess of liquid ammonia in an autoclave. The use of a large excess of ammonia is crucial to minimize the formation of secondary and tertiary amine byproducts, which can occur if the initially formed primary amine acts as a nucleophile and reacts with the starting halide. In one documented procedure, the reaction of 4-chlorobenzyl chloride with liquid ammonia in the presence of potassium phosphate (B84403) in methyl tert-butyl ether at room temperature for 30 minutes resulted in an 85% yield of 4-chlorobenzylamine with a purity of 99.0% as determined by gas chromatography chemicalbook.com.
Advanced Catalytic Approaches in 4-Chlorobenzylamine Synthesis
To improve the efficiency, selectivity, and sustainability of 4-chlorobenzylamine synthesis, advanced catalytic approaches are continuously being developed. These methods often employ sophisticated catalyst designs to achieve high performance under milder reaction conditions.
Heterogeneous Catalysis for Nitrile Hydrogenation
Heterogeneous catalysis plays a pivotal role in the industrial production of amines from nitriles due to the ease of catalyst separation and recycling. For the hydrogenation of 4-chlorobenzonitrile, various solid-supported metal catalysts have been investigated.
Besides Raney Nickel, other heterogeneous catalysts have been explored. As mentioned earlier, iron-based catalysts supported on silica have been evaluated for the hydrogenation of 4-chlorobenzonitrile researchgate.net. Rhodium supported on mesoporous silica has also been reported as an excellent catalyst for the hydrogenation of various nitriles to primary amines researchgate.net. The choice of catalyst and support can significantly impact the activity and selectivity of the reaction.
Table 3: Heterogeneous Catalysis for the Hydrogenation of 4-Chlorobenzonitrile
Homogeneous Catalysis in Amine Synthesis
Homogeneous catalysis offers advantages in terms of high activity and selectivity under mild reaction conditions due to the well-defined nature of the catalytic species. While specific examples focusing exclusively on the synthesis of 4-chlorobenzylamine via homogeneous catalysis are scarce in the reviewed literature, the principles and catalysts developed for the synthesis of other primary benzylamines are highly relevant.
Homogeneous catalysts, often based on transition metals like ruthenium, rhodium, and iridium, have been successfully applied in the synthesis of primary amines from both aldehydes and nitriles organic-chemistry.org. For instance, the direct reductive amination of aldehydes and ketones to primary amines can be achieved with high selectivity using in situ-generated amorphous cobalt particles as a catalyst with H₂ as the reductant and aqueous ammonia as the nitrogen source organic-chemistry.org. This method has been shown to be effective for a wide range of substrates, including those with halogen substituents.
In the realm of nitrile reduction, homogeneous ruthenium-based catalysts have been shown to be effective for the hydrogenation of benzonitrile (B105546) to benzylamine (B48309) acs.org. The development of chiral homogeneous catalysts has also enabled the asymmetric synthesis of primary amines with high enantioselectivity, which is of significant importance in the pharmaceutical industry. While data for 4-chlorobenzylamine is not explicitly provided, the extension of these catalytic systems to this substrate is a promising area for future research.
Fundamental Chemical Reactivity Profiles of the 4-Chlorobenzylamine Moiety
The chemical reactivity of 4-chlorobenzylamine is characterized by the interplay of the nucleophilic amino group (-CH₂NH₂) and the electronic effects of the chloro-substituted benzene (B151609) ring. The following sections detail the principal reactions involving this moiety.
Nucleophilic Substitution Reactions
The chlorine atom attached to the benzene ring in 4-chlorobenzylamine exhibits the typical reactivity of an aryl halide. Aryl halides are generally resistant to nucleophilic substitution reactions under standard laboratory conditions. This reduced reactivity, when compared to alkyl halides, is attributed to several factors. The lone pairs of electrons on the chlorine atom participate in resonance with the π-system of the benzene ring, imparting a partial double bond character to the carbon-chlorine (C-Cl) bond. This resonance stabilization strengthens the C-Cl bond, making it more difficult to break.
For a nucleophilic aromatic substitution to occur via the common addition-elimination mechanism, the aromatic ring typically requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. youtube.comorganic-chemistry.org In the case of 4-chlorobenzylamine, the benzylamine group (-CH₂NH₂) is not a strong electron-withdrawing group and is situated para to the chlorine atom. Consequently, the benzene ring is not sufficiently activated for nucleophilic attack. Therefore, direct displacement of the chlorine atom by common nucleophiles is not a readily achievable transformation under normal conditions.
Oxidation Reactions and Product Formation
The benzylic amino group of 4-chlorobenzylamine is susceptible to oxidation, which can lead to the formation of carbonyl compounds. The oxidation of benzylamines to their corresponding aldehydes is a known transformation that can be achieved under specific conditions. For instance, photocatalytic oxidation methods have been reported to convert benzylamines into aldehydes under mild conditions, utilizing a photocatalyst and a light source. thieme-connect.com In such reactions, molecular oxygen can act as the terminal oxidant. thieme-connect.com
Enzymatic methods also provide a pathway for the oxidation of benzylamines. Copper amine oxidases, for example, are known to catalyze the deamination of benzylamine to produce benzaldehyde. nih.gov
Applying these principles to 4-chlorobenzylamine, the primary oxidation product would be 4-chlorobenzaldehyde. It is important to control the reaction conditions to prevent over-oxidation. While the initial oxidation product is the aldehyde, further oxidation can lead to the formation of 4-chlorobenzoic acid.
Table 1: Potential Oxidation Products of 4-Chlorobenzylamine
| Starting Material | Oxidizing Conditions | Major Product |
| 4-Chlorobenzylamine | Mild (e.g., photocatalysis) | 4-Chlorobenzaldehyde |
| 4-Chlorobenzylamine | Strong | 4-Chlorobenzoic acid |
Reduction Reactions and Product Formation
The 4-chlorobenzylamine molecule contains two primary sites for reduction: the carbon-chlorine bond and the benzylic carbon-nitrogen bond.
Catalytic transfer hydrogenolysis is a common method for the cleavage of N-benzyl protecting groups. thieme-connect.com This process involves the reduction of the C-N bond, leading to the removal of the amino group. In the context of 4-chlorobenzylamine, this would result in the formation of 4-chlorotoluene. Various hydrogen donors, such as ammonium (B1175870) formate and hydrazine hydrate, can be employed in the presence of a catalyst like palladium on carbon. thieme-connect.com
Additionally, the carbon-chlorine bond can undergo reduction, a process known as hydrodehalogenation. This reaction replaces the halogen atom with a hydrogen atom. Catalytic hydrogenation is a common method to achieve this transformation. The complete reduction of 4-chlorobenzylamine would yield benzylamine, and further reduction of the amino group could lead to toluene. The selective reduction of either the C-Cl or the C-N bond depends on the choice of catalyst and reaction conditions.
Table 2: Potential Reduction Products of 4-Chlorobenzylamine
| Starting Material | Reaction Type | Product |
| 4-Chlorobenzylamine | C-N Bond Hydrogenolysis | 4-Chlorotoluene |
| 4-Chlorobenzylamine | Hydrodehalogenation (C-Cl bond cleavage) | Benzylamine |
| 4-Chlorobenzylamine | Complete Reduction | Toluene |
Amidation and Acylation Reactions
The primary amine functionality of 4-chlorobenzylamine is nucleophilic and readily undergoes acylation and amidation reactions with a variety of acylating agents, such as acid chlorides and acid anhydrides. These reactions result in the formation of a stable amide bond. orientjchem.orgsemanticscholar.org
The acylation of amines is a fundamental transformation in organic synthesis. orientjchem.org The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group, such as a chloride ion (from an acid chloride) or a carboxylate ion (from an acid anhydride), to form the corresponding N-substituted amide. study.comyoutube.com
For example, the reaction of 4-chlorobenzylamine with acetic anhydride would yield N-(4-chlorobenzyl)acetamide. Similarly, reaction with benzoyl chloride in the presence of a base to neutralize the HCl byproduct would produce N-(4-chlorobenzyl)benzamide. study.com
These reactions are generally high-yielding and are widely used for the synthesis of a diverse range of amide-containing compounds. nih.gov
Table 3: Representative Amidation and Acylation Reactions of 4-Chlorobenzylamine
| Reactant 1 | Reactant 2 | Product |
| 4-Chlorobenzylamine | Acetic anhydride | N-(4-chlorobenzyl)acetamide |
| 4-Chlorobenzylamine | Benzoyl chloride | N-(4-chlorobenzyl)benzamide |
Synthesis and Characterization of 4 Chlorobenzylamine Derivatives and Analogues
N-Alkylated and N-Acylated Derivatives
The primary amine group of 4-chlorobenzylamine (B54526) is a key site for functionalization, readily undergoing N-alkylation and N-acylation reactions. These reactions introduce new alkyl or acyl groups, respectively, which can significantly alter the molecule's physical, chemical, and biological properties.
Synthesis of N-Methylated and Related Alkyl Derivatives
N-alkylation of 4-chlorobenzylamine can be achieved through various synthetic routes. A common method involves the reaction of 4-chlorobenzyl chloride with an appropriate amine. For instance, N,N-dimethyl-4-chlorobenzylamine is synthesized by reacting α,p-dichlorotoluene with a saturated solution of dimethylamine (B145610) in tetrahydrofuran. prepchem.com Similarly, N-methyl-4-chlorobenzylamine can be prepared by treating 4-chlorobenzyl chloride with an aqueous solution of methylamine (B109427) in tetrahydrofuran. chemicalbook.com This reaction proceeds overnight at room temperature and yields the desired product after purification by column chromatography. chemicalbook.com
Another important N-alkylated derivative, N-(4-chlorobenzyl)-N-methyl-2-propinylamine, is synthesized by reacting N-(4-chlorobenzyl)-methylamine with propargyl bromide in the presence of triethylamine (B128534) and dry benzene (B151609). prepchem.com The reaction mixture is heated under reflux for an extended period to afford the target compound. prepchem.com
Reductive amination represents an alternative and widely used strategy for N-alkylation. researchgate.netmasterorganicchemistry.com This one-pot reaction involves the condensation of an aldehyde or ketone with an amine, followed by in-situ reduction of the resulting imine. researchgate.netmasterorganicchemistry.com For example, 4-chlorobenzaldehyde (B46862) can be reacted with methylamine to form an intermediate imine, which is then reduced using a suitable reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride to yield N-methyl-4-chlorobenzylamine. masterorganicchemistry.commdpi.com This method is highly efficient and offers a broad substrate scope. researchgate.netorganic-chemistry.org
Table 1: Synthesis of N-Alkylated Derivatives of 4-Chlorobenzylamine
| Derivative | Starting Materials | Reagents and Conditions | Yield | Reference |
| N,N-dimethyl-4-chlorobenzylamine | α,p-Dichlorotoluene, Dimethylamine | Tetrahydrofuran, 25°C, 2 days | - | prepchem.com |
| N-methyl-4-chlorobenzylamine | 4-Chlorobenzyl chloride, Methylamine | Tetrahydrofuran, water, 0°C to room temp, overnight | 81% | chemicalbook.com |
| N-(4-Chlorobenzyl)-N-methyl-2-propinylamine | N-(4-chlorobenzyl)-methylamine, Propargyl bromide | Triethylamine, Benzene, Reflux, 17 hours | 79% | prepchem.com |
Integration of 4-Chlorobenzylamine into Complex Heterocyclic Scaffolds
The reactivity of 4-chlorobenzylamine makes it a valuable synthon for the construction of various heterocyclic systems. Its primary amine functionality allows it to participate in cyclization reactions, leading to the formation of diverse and complex molecular architectures.
Pyrrole-Based Architectures
Pyrroles are five-membered aromatic heterocycles that are prevalent in many natural products and pharmaceuticals. nih.govrgmcet.edu.in The Paal-Knorr synthesis is a classic and widely used method for the preparation of substituted pyrroles. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as 4-chlorobenzylamine, under neutral or weakly acidic conditions. organic-chemistry.orgrsc.org
The mechanism of the Paal-Knorr pyrrole (B145914) synthesis involves the initial formation of a hemiaminal intermediate upon reaction of the amine with one of the carbonyl groups of the 1,4-dicarbonyl compound. nih.gov Subsequent cyclization through intramolecular attack of the nitrogen on the second carbonyl group, followed by dehydration, affords the final pyrrole ring. organic-chemistry.org The reaction can often be performed under mild, and even solvent-free, conditions. rsc.org
By employing 4-chlorobenzylamine in the Paal-Knorr synthesis with a suitable 1,4-diketone, N-(4-chlorobenzyl) substituted pyrroles can be readily obtained. These structures can be further modified or utilized as building blocks in the synthesis of more elaborate molecules. The synthesis of various pyrrole derivatives has been achieved through different synthetic strategies, highlighting the versatility of this heterocyclic core. nih.govorganic-chemistry.org
Pyrimidine (B1678525) Derivatives
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. mdpi.com They are fundamental components of nucleic acids and are found in numerous biologically active compounds. nih.gov 4-Chlorobenzylamine can be incorporated into pyrimidine scaffolds through various synthetic strategies.
One common approach involves the reaction of a substituted pyrimidine, such as a chloropyrimidine, with 4-chlorobenzylamine. For example, 4-Chloro-6-(p-chlorobenzylamino)-2-(2-propynylthio)pyrimidine is synthesized by heating a mixture of 4,6-dichloro-2-(2-propynylthio)pyrimidine with p-chlorobenzylamine and sodium carbonate in ethanol. prepchem.comprepchem.com In this reaction, the amino group of 4-chlorobenzylamine acts as a nucleophile, displacing one of the chlorine atoms on the pyrimidine ring.
The synthesis of 4-chloro-6-(substituted-phenyl)-pyrimidines has been reported as key intermediates for various enzyme inhibitors. nih.gov These can be synthesized through conventional methods, and their subsequent reaction with amines like 4-chlorobenzylamine would lead to the desired substituted pyrimidine derivatives. nih.gov Furthermore, the development of synthetic methods for 4-chloro-2-(trichloromethyl)pyrimidines provides a platform for creating a wide range of substituted pyrimidines through nucleophilic substitution reactions. thieme.deresearchgate.net The synthesis of various pyrimidine derivatives can also be achieved through multi-component reactions. organic-chemistry.org
Table 2: Synthesis of Pyrimidine Derivatives Incorporating 4-Chlorobenzylamine
| Derivative | Starting Materials | Reagents and Conditions | Reference |
| 4-Chloro-6-(p-chlorobenzylamino)-2-(2-propynylthio)pyrimidine | 4,6-Dichloro-2-(2-propynylthio)pyrimidine, p-Chlorobenzylamine | Sodium carbonate, Ethanol, Reflux, 5 hours | prepchem.comprepchem.com |
Acridine-Based Compounds
Acridines are polycyclic aromatic compounds consisting of a central nitrogen-containing six-membered ring fused to two benzene rings. slideshare.net They are known for their diverse biological activities, including use as chemotherapeutic agents. nih.gov The synthesis of acridine (B1665455) derivatives can involve the use of 4-chlorobenzylamine as a building block.
A key synthetic route to acridines is the Bernthsen acridine synthesis, which involves the condensation of a diphenylamine (B1679370) with a carboxylic acid in the presence of a catalyst like zinc chloride. pharmaguideline.com While this method does not directly use 4-chlorobenzylamine, related syntheses can incorporate it. For instance, the condensation of aniline (B41778) with o-chlorobenzoic acid forms a diphenylamine-2-carboxylic acid, which can be cyclized to an acridone (B373769) and subsequently converted to a 9-chloroacridine. pharmaguideline.com This intermediate can then react with amines.
More direct approaches can involve the construction of the acridine scaffold using precursors derived from 4-chlorobenzylamine. For example, the synthesis of trisubstituted acridines has been reported where the 9-position is substituted with a phenylalkylamino moiety, which could be derived from 4-chlorobenzylamine. researchgate.net The Ullmann synthesis is another method for producing acridines, involving the condensation of a primary amine with an aromatic carboxylic acid followed by cyclization. nih.gov
The integration of the 4-chlorobenzyl moiety into the acridine structure can influence its properties and potential applications. The synthesis of various acridine derivatives has been explored, demonstrating the importance of this class of compounds. nih.gov
Piperidine (B6355638) Derivatives
The piperidine nucleus is a fundamental scaffold in many biologically active compounds and natural products. kcl.ac.ukmdpi.com Its synthesis and derivatization are therefore of significant interest in medicinal chemistry. One established method for creating N-substituted 4-piperidones is the aza-Michael reaction, which involves the cyclization of substrates like divinyl ketones with a primary amine. kcl.ac.uk Benzylamine (B48309) is commonly used as the amine source in this protocol, and this method can be adapted for 4-chlorobenzylamine to produce the corresponding N-(4-chlorobenzyl)-4-piperidone derivatives. kcl.ac.uk
A related and stereoselective method for constructing the piperidine ring is the aza-Prins cyclization. rasayanjournal.co.in This reaction typically involves the cyclization of homoallylic amines with aldehydes. A notable variation utilizes epoxides and homoallylic amines, mediated by a Lewis acid such as Niobium (V) chloride (NbCl5), to produce 4-halo piperidine derivatives. rasayanjournal.co.in While this specific reported synthesis does not start with 4-chlorobenzylamine, it yields 4-chloropiperidine (B1584346) structures, which are valuable intermediates due to the labile nature of the chloro-substituent, allowing for further functionalization. rasayanjournal.co.in The synthesis of 4-substituted-4-aminopiperidine derivatives, key building blocks for various antagonists, has also been efficiently achieved using isonipecotate as a starting material and employing a Curtius rearrangement as the key step. nih.gov
Research into novel piperidine derivatives has led to the synthesis of compounds with significant biological activity. For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. nih.gov In this series, structural modifications, such as introducing a bulky group on the benzamide (B126) or an alkyl group on the benzamide nitrogen, dramatically enhanced inhibitory potency. nih.gov
Bicyclo[3.1.0]hexane Frameworks
The rigid bicyclo[3.1.0]hexane scaffold is a valuable structural motif used in medicinal chemistry to conformationally restrict molecules, which can lead to enhanced binding affinity and selectivity for biological targets. semanticscholar.orgresearchgate.net This strategy has been successfully employed to develop selective ligands for histamine (B1213489) H3 receptors. semanticscholar.org
In the synthesis of these conformationally restricted analogues, 4-chlorobenzylamine serves as a key building block. The synthesis involves the reductive amination of a ketone integrated into the bicyclo[3.1.0]hexane framework. semanticscholar.org Specifically, a bicyclic ketone is reacted with 4-chlorobenzylamine in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), to introduce the 4-chlorobenzyl group onto the nitrogen atom, forming the final ligand. semanticscholar.org This approach allows for the creation of stereoisomers where the essential functional groups are held in different spatial arrangements, enabling the exploration of structure-activity relationships. semanticscholar.orgresearchgate.net The use of this rigid scaffold has been shown to improve selectivity for the H3 receptor over the H4 receptor. semanticscholar.org
Purine (B94841) and Quinazoline (B50416) Scaffolds
Purine Scaffolds
Purine derivatives are privileged structures in drug discovery due to their central role in biological systems. rsc.orgresearchgate.net The synthesis of substituted purines often involves multi-step sequences starting from pyrimidine precursors. 4-Chlorobenzylamine can be incorporated into these scaffolds as a key substituent.
A common strategy involves the use of 4,6-dichloro-5-nitropyrimidine (B16160) as a starting material. rsc.org This precursor undergoes sequential nucleophilic substitution reactions. In a reported synthesis, the nitro group is first reduced to an amine using a reducing agent like stannous chloride (SnCl2) to yield 5-amino-4,6-dichloropyrimidine. rsc.orgresearchgate.net This intermediate is then selectively aminated with 4-chlorobenzylamine, typically in the presence of a base like triethylamine, to displace one of the chlorine atoms and form a 4-(4-chlorobenzylamino)pyrimidine derivative. rsc.org The purine ring is subsequently formed by condensation with an orthoformate, such as triethyl orthoformate, followed by further amination or other modifications at the remaining chloro-position to yield diverse 6,9-disubstituted purine derivatives. rsc.org
Quinazoline Scaffolds
Quinazolines are another class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. nih.govresearchgate.net Numerous synthetic methods have been developed for their construction. benthamscience.comorganic-chemistry.org 4-Chlorobenzylamine can be utilized as a building block in several of these synthetic routes.
One efficient, metal-catalyzed approach is the acceptorless dehydrogenative coupling reaction. For instance, an iridium-catalyzed reaction of 2-aminoarylmethanols with nitriles can produce various quinazolines. organic-chemistry.org Similarly, o-aminobenzylamine and its derivatives can react with aldehydes in the presence of a mediator like o-iodoxybenzoic acid (IBX) to yield quinazolines. organic-chemistry.org
Another key strategy involves the modification of a pre-formed quinazoline ring. 4-Chloroquinazoline, which can be synthesized from 4-hydroxyquinazoline (B93491) by treatment with phosphorus oxychloride, is a highly reactive intermediate. researchgate.net This compound readily reacts with various nucleophiles, including amines. 4-Chlorobenzylamine can be used as the amine nucleophile in this reaction to synthesize 4-(N-(4-chlorobenzyl)amino)quinazoline derivatives. researchgate.net
Halogenated Analogues of 4-Chlorobenzylamine (e.g., Bromo-, Iodo-, Fluoro-benzylamines)
Comparative Synthesis Strategies
The synthesis of halogenated benzylamine analogues, including fluoro-, bromo-, and iodo-substituted variants, can be achieved through several common pathways, primarily involving the reduction of a nitrogen-containing functional group or the amination of a benzyl (B1604629) halide. The choice of starting material and reaction conditions can be tailored to the specific halogen.
A prevalent method is the reduction of halogenated benzonitriles . This can be accomplished using various reducing agents. For instance, 4-fluorobenzylamine (B26447) can be produced from 4-fluorobenzonitrile (B33359) via reduction. google.com A general method for hydrogenating halogenated benzonitriles involves using a hydrogenation catalyst, such as Raney nickel, under hydrogen pressure in the presence of ammonia (B1221849). google.com This approach is applicable to a range of chloro- and fluoro-substituted benzonitriles. google.com Alternatively, stronger reducing agents like lithium aluminum hydride (LiAlH4) can be used. quora.com The synthesis of 4-amino-3-iodobenzylamine has been achieved by reducing the corresponding benzonitrile (B105546) with a borane-tetrahydrofuran (B86392) complex. prepchem.com
Another common route is the reductive amination of halogenated benzaldehydes . This one-pot reaction involves treating the aldehyde with an ammonia source (e.g., ammonium (B1175870) hydroxide) and a reducing agent. The synthesis of 4-bromobenzylamine (B181089) has been reported via the reductive amination of 4-bromobenzaldehyde (B125591) using hydrogen gas and a cobalt catalyst. chemicalbook.com
The ammonolysis of halogenated benzyl halides provides a direct route to benzylamines. This nucleophilic substitution reaction involves treating the benzyl halide (e.g., 4-chlorobenzyl chloride) with an ethanolic solution of ammonia, where the halogen is replaced by an amino group. chemicalbook.combyjus.com
Finally, hydroboration of amides offers another pathway. 4-Iodobenzylamine has been synthesized from 4-iodobenzamide (B1293542) using pinacolborane (HBpin) as the reducing agent in the presence of a europium catalyst. chemicalbook.com
| Halogenated Benzylamine | Common Precursor(s) | Key Reagents/Catalysts | Reaction Type | Reference(s) |
|---|---|---|---|---|
| 4-Fluorobenzylamine | 4-Fluorobenzonitrile | Hydrogenation catalyst (e.g., Raney Ni), H₂, Ammonia | Nitrile Reduction | google.comgoogle.com |
| 4-Chlorobenzylamine | 4-Chlorobenzyl chloride | Ammonia, Potassium Phosphate (B84403) | Ammonolysis | chemicalbook.com |
| 4-Bromobenzylamine | 4-Bromobenzaldehyde | Ammonium Hydroxide, H₂, Cobalt Catalyst | Reductive Amination | chemicalbook.com |
| 4-Iodobenzylamine | 4-Iodobenzamide | Pinacolborane, Europium Catalyst | Amide Reduction (Hydroboration) | chemicalbook.com |
| 4-Iodobenzylamine | 4-Iodobenzonitrile | Borane-THF Complex | Nitrile Reduction | prepchem.com |
Structure-Modification Effects on Derivatization Pathways
The identity of the halogen atom (F, Cl, Br, I) on the benzylamine ring significantly influences the molecule's physical, chemical, and biological properties, thereby affecting its derivatization pathways and reactivity. These effects stem from the differing electronegativity, atomic size, and polarizability of the halogens.
Electronic Effects: The electronegativity of the halogen atom modifies the electron density of the aromatic ring and the benzylic position. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This can decrease the nucleophilicity of the amine group and alter the reactivity of the aromatic ring in subsequent reactions like electrophilic substitutions. The introduction of fluorine atoms can also enhance the volatility of derivatives, which is advantageous in analytical techniques like gas chromatography-mass spectrometry (GC-MS). jfda-online.com
Reactivity in Coupling Reactions: The nature of the carbon-halogen bond is critical for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are common derivatization methods. The bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). Consequently, aryl iodides and bromides are generally more reactive in oxidative addition steps with metal catalysts (like palladium or copper) than aryl chlorides, while aryl fluorides are typically unreactive under standard conditions. sigmaaldrich.com This differential reactivity allows for selective derivatization; for example, a bromo- or iodo-substituted benzylamine can readily participate in a cross-coupling reaction at the halogen position while the amine group is protected or participates in a separate transformation.
Biological Activity and Binding Affinity: The type of halogen can have a profound impact on the interaction of the molecule with biological targets. In a study of halogenated N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine derivatives, the bromo- and iodo-substituted compounds showed significantly higher binding affinity for the human serotonin (B10506) transporter (SERT) compared to the fluoro-substituted analogue. nih.gov This highlights that the size, lipophilicity, and potential for halogen bonding contributed by bromine and iodine can be crucial for optimizing ligand-receptor interactions, effects that are different from those of fluorine or chlorine.
Stability of Intermediates: The stability of intermediates formed during derivatization can also be affected. For example, the synthesis of certain fluorinated amide derivatives proceeds through labile N-perfluoroalkylated hydroxylamines. nih.gov The high reactivity of such intermediates, often driven by the elimination of fluoride, presents both challenges and synthetic opportunities for creating diverse fluorinated compounds. nih.gov
Spectroscopic and Structural Characterization Techniques in 4 Chlorobenzylamine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 4-Chlorobenzylamine (B54526) hydrochloride, both ¹H and ¹³C NMR provide critical data on the proton and carbon environments, respectively. The protonation of the amino group to form the hydrochloride salt induces significant changes in the chemical shifts, particularly for the protons and carbons near the nitrogen atom, when compared to its free base form.
In the ¹H NMR spectrum of 4-Chlorobenzylamine hydrochloride, distinct signals corresponding to the aromatic protons, the benzylic methylene (CH₂) protons, and the ammonium (B1175870) (-NH₃⁺) protons are expected. The aromatic region typically displays a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the chlorosubstituent and those ortho to the benzylaminium group are chemically non-equivalent, leading to this splitting pattern.
The electron-withdrawing nature of the ammonium group (-CH₂NH₃⁺) causes a significant downfield shift for the benzylic protons compared to the free amine. These benzylic protons would appear as a singlet. The protons of the ammonium group itself are also expected to be shifted downfield and may appear as a broad singlet, with its chemical shift and peak shape being sensitive to the solvent, concentration, and temperature.
| Proton Environment | Expected Chemical Shift (δ) in ppm | Multiplicity |
| Aromatic (2H, ortho to -CH₂NH₃⁺) | ~7.4-7.6 | Doublet |
| Aromatic (2H, ortho to -Cl) | ~7.3-7.5 | Doublet |
| Benzylic (-CH₂) | ~4.1 | Singlet |
| Ammonium (-NH₃⁺) | Variable (e.g., ~8.5) | Broad Singlet |
| Note: Expected values are based on general principles and data for similar structures. The exact chemical shifts can vary based on the solvent and experimental conditions. |
The ¹³C NMR spectrum of this compound provides a count of the unique carbon atoms in the molecule and information about their chemical environment. The spectrum is expected to show six distinct signals: four for the aromatic carbons, one for the benzylic carbon, and none for the solvent unless a deuterated solvent with carbon is used.
Similar to the proton NMR, the protonation of the amine group influences the chemical shifts of the nearby carbon atoms. The benzylic carbon is notably shifted downfield. The aromatic carbons also show distinct chemical shifts, with the carbon atom bonded to the chlorine atom (C-Cl) and the carbon atom bonded to the benzylaminium group (C-CH₂NH₃⁺) having characteristic resonances. Spectral data for the free base of 4-Chlorobenzylamine shows the benzylic carbon at approximately 45.4 ppm and the aromatic carbons in the range of 128-141 ppm. For the hydrochloride salt, these values would be shifted. chemicalbook.com
| Carbon Environment | Expected Chemical Shift (δ) in ppm (Free Base) chemicalbook.com | Expected Shift upon Protonation |
| Benzylic (-CH₂) | ~45.4 | Downfield |
| Aromatic (C-Cl) | ~132.0 | Minor Change |
| Aromatic (C-H, ortho to -Cl) | ~128.5 | Minor Change |
| Aromatic (C-H, ortho to -CH₂NH₂) | ~129.0 | Downfield |
| Aromatic (ipso-C) | ~141.0 | Downfield |
| Note: The exact chemical shifts for the hydrochloride salt can vary. The data for the free base is provided for comparison. |
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the protonated molecule, [M+H]⁺. This precision allows for the unambiguous determination of the molecular formula. The theoretical exact mass of the free base, 4-Chlorobenzylamine (C₇H₈ClN), is 141.0345270 Da. nih.gov When analyzed by HRMS, the protonated molecule of this compound, [C₇H₉ClN]⁺, would be observed. The experimentally measured mass should align closely with the calculated theoretical mass for this ion.
| Ion | Molecular Formula | Calculated Exact Mass (Da) |
| Protonated 4-Chlorobenzylamine | [C₇H₉ClN]⁺ | 142.04180 |
The close correlation between the measured and calculated exact mass would serve as strong evidence for the elemental composition of the compound.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and ionic compounds like amine hydrochlorides. In the positive ion mode of ESI-MS, this compound is expected to readily form the protonated molecular ion, [M+H]⁺, which corresponds to the cation of the salt. This would result in a prominent peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the free base plus the mass of a proton. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in the mass spectrum, with a peak for [M+H]⁺ and a smaller peak at [M+2+H]⁺.
| Ion | Expected m/z | Relative Intensity |
| [C₇H₉³⁵ClN]⁺ | ~142.0 | ~100% |
| [C₇H₉³⁷ClN]⁺ | ~144.0 | ~32% |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of the aromatic ring, the C-Cl bond, and, most importantly, the ammonium (-NH₃⁺) group.
The formation of the ammonium salt from the primary amine leads to the appearance of strong, broad absorption bands in the region of 3200-2800 cm⁻¹, which are characteristic of the N-H stretching vibrations of the -NH₃⁺ group. Additionally, an ammonium bending vibration is typically observed around 1600-1500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the benzylic CH₂ group are expected in the 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹ regions, respectively. The C-Cl stretching vibration usually appears in the fingerprint region, below 800 cm⁻¹.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch (-NH₃⁺) | 3200 - 2800 (broad) |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C-H Stretch (Aliphatic -CH₂-) | 2900 - 2800 |
| N-H Bend (-NH₃⁺) | 1600 - 1500 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| C-Cl Stretch | < 800 |
| Note: IR data for the free base of 4-Chlorobenzylamine is available, and the key difference in the hydrochloride salt is the presence of the prominent ammonium salt absorptions. nih.gov |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. In the study of 4-chlorobenzylamine and its derivatives, this method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding its chemical properties and biological activity.
The solid-state structure of 4-chlorobenzylamine is often studied in its protonated salt form, 4-chlorobenzylammonium chloride. A notable crystalline form is the hemihydrate, with the chemical formula C₇H₉ClN⁺·Cl⁻·0.5H₂O. researchgate.net In this structure, the water molecule's oxygen atom is situated on a crystallographic twofold axis. researchgate.net
The crystal packing is characterized by an extensive network of hydrogen bonds. The monoprotonated 4-chlorobenzylammonium cation engages in N-H···Cl and N-H···O hydrogen bonds. researchgate.net Additionally, the water molecule participates in O-H···Cl hydrogen bonds. researchgate.net This intricate network of interactions results in the formation of layers that are parallel to the bc plane of the unit cell. researchgate.net
| Crystallographic Data for 4-Chlorobenzylammonium Chloride Hemihydrate | |
| Chemical Formula | C₇H₉ClN⁺·Cl⁻·0.5H₂O |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Key Interactions | N-H···Cl hydrogen bonds |
| N-H···O hydrogen bonds | |
| O-H···Cl hydrogen bonds | |
| Structural Feature | The water oxygen atom lies on a crystallographic twofold axis. |
| Overall Structure | Layers parallel to the bc plane generated by hydrogen bonds. researchgate.net |
This table presents a summary of the key crystallographic features of 4-chlorobenzylammonium chloride hemihydrate.
To understand the mechanism of action of enzyme inhibitors, co-crystallization with the target protein is a powerful approach. 4-Chlorobenzylamine and its halogenated analogs have been investigated as inhibitors of urokinase-type plasminogen activator (uPA), a serine protease implicated in cancer metastasis. researchgate.net The binding mode of these compounds in the S1 pocket of uPA has been a subject of structural studies. researchgate.net
While the specific co-crystal structure of 4-chlorobenzylamine with uPA is part of a broader study, high-resolution crystal structures of uPA in complex with the closely related 4-bromobenzylamine (B181089) (BrBA) and 4-iodobenzylamine (IBA) have been determined. researchgate.net These structures provide valuable insights into how the 4-halobenzylamine scaffold interacts with the active site of uPA. A key interaction observed in many small molecule uPA inhibitors is a salt bridge with the carboxylate side chain of Asp189, which is located in the S1 pocket of the enzyme. researchgate.net The study of these co-crystal structures helps to elucidate the role of halogen bonding in molecular recognition within biological systems. researchgate.net
The crystallographic data for the uPA complex with 4-bromobenzylamine (PDB entry 5YC7) reveals the precise binding mode. rcsb.org
| Crystallographic Data for uPA in complex with 4-Bromobenzylamine | |
| PDB ID | 5YC7 |
| Resolution | 2.00 Å |
| Method | X-RAY DIFFRACTION |
| Enzyme | Urokinase-type plasminogen activator (uPA) |
| Ligand | 1-(4-BROMOPHENYL)METHANAMINE |
| Key Interaction Site | S1 pocket of uPA |
| Interacting Residue | Asp189 |
This table summarizes the crystallographic data for the co-crystal of urokinase-type plasminogen activator with 4-bromobenzylamine, a close analog of 4-chlorobenzylamine.
Biological and Pharmacological Investigations of 4 Chlorobenzylamine and Its Derivatives
Enzyme Inhibition Studies
Derivatives of 4-chlorobenzylamine (B54526) have been investigated for their ability to inhibit several key enzymes involved in physiological and pathological processes. These studies have identified promising candidates for the development of new therapeutic agents.
Urokinase-type Plasminogen Activator (uPA) Inhibition
The urokinase-type plasminogen activator (uPA) is a serine protease that plays a crucial role in cancer progression and metastasis, making it a significant target for anticancer drug development. nih.gov While direct studies on 4-chlorobenzylamine as a uPA inhibitor are limited, research on structurally related compounds suggests potential interactions. For instance, 4-bromobenzylamine (B181089) has been identified as a weak inhibitor of uPA. nih.gov X-ray co-crystal structures have shown that this compound binds deeply within the S1 pocket of the enzyme. nih.gov This interaction is facilitated by a halogen bond between the bromine atom and the aspartate 189 residue, along with other interactions with serine 190, cysteine 191, glutamine 192, tryptophan 215, glycine (B1666218) 216, and arginine 217. nih.gov These findings suggest that the 4-chlorobenzyl group could similarly occupy this pocket, offering a basis for the design of more potent uPA inhibitors. Further research has focused on imidazopyridine-based benzamide (B126) and benzamidine (B55565) compounds as novel inhibitors of uPA and its receptor. researchgate.net
Phosphodiesterase (PDE) Inhibition (e.g., PDE5, PDE4)
Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. mdpi.com Specifically, PDE4 is a major enzyme in inflammatory and immune cells, and its inhibition leads to an increase in cAMP levels, which in turn modulates inflammatory responses. mdpi.comnih.gov Consequently, PDE4 inhibitors have been explored for treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. mdpi.comnih.gov While the therapeutic potential of PDE4 inhibitors is well-established, there is currently a lack of specific research directly linking 4-chlorobenzylamine or its simple derivatives to the inhibition of PDE4 or PDE5. The existing literature on PDE inhibitors is broad, and further studies are needed to determine if the 4-chlorobenzyl scaffold can be effectively utilized in the design of selective PDE inhibitors.
Protein Kinase Inhibition
Protein kinases are critical regulators of cellular processes, and their dysregulation is often implicated in diseases like cancer, making them important therapeutic targets. nih.gov A notable derivative of 4-chlorobenzylamine, 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1) , has been identified as a potent inhibitor of several protein kinases. dntb.gov.uamdpi.com This maleimide (B117702) derivative was designed as an ATP-competitive, type I inhibitor of tyrosine kinases and has demonstrated significant anti-inflammatory and anti-cancer activities. mdpi.comresearchgate.net The compound's mechanism of action involves the induction of a mitochondria-dependent apoptotic pathway, DNA damage, and interference with the G2/M cell cycle checkpoint. mdpi.comlnu.edu.uaresearchgate.net The immobilization of MI-1 on a polymeric carrier has been shown to improve its water solubility and enhance its toxicity towards various human tumor cells. mdpi.com
Monoamine Oxidase Inhibition
Monoamine oxidases (MAO) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters and are significant targets in the treatment of neurological disorders. mdpi.com Research into pyridazinobenzylpiperidine derivatives has shown that compounds with a chloro-substituent can exhibit potent and selective inhibition of MAO-B. nih.gov Specifically, a derivative with a 3-chloro substitution on the phenyl ring demonstrated greater MAO-B inhibition compared to other substitutions. nih.gov Additionally, studies on anilide derivatives have identified compounds with a 4-chloro substitution on the benzamide ring as inhibitors of MAO. For example, 4-Chloro-N-(pyridin-2-yl)benzamide and 4-Chloro-N-(4-cyanophenyl)benzamide have been synthesized and evaluated for their MAO inhibitory properties. nih.gov These findings suggest that the inclusion of a 4-chlorobenzyl or related moiety can be a viable strategy in the development of novel MAO inhibitors.
Anti-Cancer Activity and Cellular Mechanisms
The 4-chlorobenzyl scaffold is a constituent of various molecules that have demonstrated significant cytotoxic effects against a range of cancer cell lines. These studies highlight the potential of 4-chlorobenzylamine derivatives as a basis for the development of new anticancer agents.
Cytotoxicity against Various Cancer Cell Lines (e.g., HCT116, HeLa, SK-MEL-28, MCF-7)
Derivatives of 4-chlorobenzylamine have shown promising cytotoxic activity against several human cancer cell lines, as detailed below.
HCT116 (Colon Carcinoma), HeLa (Cervical Carcinoma), and SK-MEL-28 (Melanoma)
The protein kinase inhibitor 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1) has exhibited high toxicity towards HCT116, HeLa, and SK-MEL-28 cells. dntb.gov.uamdpi.com The 50% growth inhibitory concentration (GI50) values for MI-1 were found to be significant against these cell lines. Furthermore, its complex with a polymeric carrier (MI-1/M5) showed enhanced cytotoxicity. mdpi.com
Another class of compounds, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, has also been evaluated for cytotoxic activity against HCT-116 and MCF-7 cell lines, with several derivatives showing high levels of cytotoxicity. tandfonline.comnih.govnih.govresearchgate.net
MCF-7 (Breast Adenocarcinoma)
A monoorganotin Schiff base compound, N-(3,5-dichloro-2-oxidobenzylidene)-4-chlorobenzyhydrazidatoaquatin(IV) chloride , synthesized from a hydrazide derivative of 4-chlorobenzoic acid, demonstrated potent cytotoxic effects against MCF-7 cells. nih.govscilit.com This compound induced apoptosis and was found to have an IC50 value of 2.5 µg/mL after 48 hours of treatment. nih.gov
The aforementioned 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives also displayed significant cell growth inhibitory activity against the MCF-7 cell line. tandfonline.comnih.govnih.govresearchgate.net
Below is a table summarizing the cytotoxic activities of various 4-chlorobenzylamine derivatives against the specified cancer cell lines.
| Compound/Derivative Class | Cell Line | Activity (GI50/IC50) | Reference |
| 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1) | HCT116 | 0.75 µg/mL | dntb.gov.uamdpi.com |
| MI-1 complex with polymeric carrier (MI-1/M5) | HCT116 | 0.67 µg/mL | mdpi.com |
| 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1) | HeLa | 7.22 µg/mL | dntb.gov.uamdpi.com |
| MI-1 complex with polymeric carrier (MI-1/M5) | HeLa | 5.43 µg/mL | mdpi.com |
| 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1) | SK-MEL-28 | 3.17 µg/mL | dntb.gov.uamdpi.com |
| MI-1 complex with polymeric carrier (MI-1/M5) | SK-MEL-28 | 1.00 µg/mL | mdpi.com |
| N-(3,5-dichloro-2-oxidobenzylidene)-4-chlorobenzyhydrazidatoaquatin(IV) chloride | MCF-7 | 2.5 µg/mL (48h) | nih.govscilit.com |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | HCT-116, MCF-7 | High cytotoxicity | tandfonline.comnih.govnih.govresearchgate.net |
Induction of Apoptosis and Cell Cycle Modulation
The investigation into the anticancer properties of compounds related to 4-chlorobenzylamine has often centered on their ability to induce programmed cell death (apoptosis) and to halt the proliferation of cancer cells by modulating the cell cycle.
Research into various heterocyclic derivatives has provided a framework for how these mechanisms can be studied. For instance, studies on aminophenoxy flavone (B191248) derivatives have demonstrated their effectiveness in inducing apoptosis and causing cell cycle arrest at the G2/M phase in non-small cell lung cancer cells. Similarly, the vitamin A analog 4-HPR has been shown to be a potent inducer of apoptosis in acute myeloid leukemia (AML) cell lines, with flow cytometry analysis confirming apoptotic cell death and an increase in the S phase population of the cell cycle. nih.gov These studies utilize methods like MTT assays to measure cell proliferation and flow cytometry with Annexin V-FITC or propidium (B1200493) iodide (PI) staining to analyze apoptosis and cell cycle progression, respectively. nih.gov
Furthermore, the apoptotic effects of some compounds have been linked to specific signaling pathways. For example, chlorogenic acid has been found to induce apoptosis in breast cancer tumors by modulating the expression of key regulatory proteins such as p53, Bax, Bcl-2, and caspase-3. nih.gov The process of apoptosis is a critical target for cancer therapeutics, as it is the primary mechanism by which anti-cancer drugs eliminate tumor cells. youtube.com This often involves the inhibition of enzymes like topoisomerases, which leads to DNA fragmentation and subsequently triggers programmed cell death. youtube.com
DNA Binding and Intercalation Studies
A significant mechanism by which many therapeutic compounds exert their effects is through direct interaction with DNA. Derivatives containing aromatic structures, such as the chlorophenyl group, are often investigated for their ability to bind within the grooves of the DNA helix or to intercalate between its base pairs.
DNA intercalation is a mode of interaction where a molecule, typically a planar aromatic species, inserts itself between the stacked base pairs of DNA. benjamin-bouvier.fr This action can interfere with DNA replication and transcription, ultimately leading to cell death, a desirable outcome in cancer therapy. youtube.combenjamin-bouvier.fr The process often begins with the drug binding to the minor groove of the DNA, followed by a conformational change that allows the molecule to slip between the base pairs. benjamin-bouvier.fr
The ability of a compound to bind to and elongate DNA is often linked to the size and nature of its aromatic group. nih.gov Studies on various compounds have employed a range of biophysical techniques to elucidate these interactions:
UV-Visible Spectroscopy: Changes in the absorption spectrum of a compound upon the addition of DNA, such as a shift in wavelength (bathochromic effect) and a decrease in absorbance (hypochromic effect), can indicate an intercalative binding mode. mdpi.comnih.gov
Circular Dichroism (CD) Spectroscopy: This technique is used to monitor conformational changes in DNA upon binding of a compound.
Thermal Denaturation Studies: An increase in the melting temperature (Tm) of DNA in the presence of a compound suggests that the compound stabilizes the DNA duplex, which is a characteristic of intercalators. mdpi.com
Viscometry: An increase in the viscosity of a DNA solution upon addition of a compound is considered strong evidence for intercalation, as the DNA helix must lengthen to accommodate the intercalating molecule. nih.gov
Electrochemical Methods: Techniques like cyclic voltammetry can also be used to study the binding of compounds to DNA. nih.gov
Theoretical studies, including molecular docking and Density Functional Theory (DFT), are also used to predict and analyze the binding possibilities and modes of interaction between small molecules and DNA. nih.gov Research on 1,3,4-thiadiazole (B1197879) and 4-carboranyl-1,8-naphthalimide derivatives has successfully used these methods to confirm significant intercalative binding with DNA. mdpi.comnih.gov
Regulation of Specific Pathways (e.g., p53-MDM2)
Targeting specific cellular signaling pathways that are dysregulated in diseases like cancer is a cornerstone of modern drug discovery. The p53-MDM2 pathway is a critical regulator of cell growth and apoptosis, making it a prime target for therapeutic intervention. nih.gov
The p53 protein is a tumor suppressor that can trigger cell-cycle arrest or apoptosis in response to cellular stress. nih.gov In many cancers where p53 itself is not mutated, its function is often suppressed by the overexpression of its negative regulators, MDM2 and MDM4. nih.gov These proteins bind to p53 and target it for degradation. Therefore, developing small-molecule inhibitors that block the p53-MDM2 interaction is a promising strategy to reactivate p53's tumor-suppressing function. nih.gov
Preclinical and clinical studies have validated this approach with the development of molecules like Nutlins, which are cis-imidazoline derivatives that effectively disrupt the p53-MDM2 interaction. nih.gov Treatment with these inhibitors can lead to the stabilization and activation of p53, resulting in cell-cycle arrest and apoptosis in cancer cells with wild-type p53. nih.gov The investigation of novel chemical scaffolds, including those derived from 4-chlorobenzylamine, for their potential to inhibit the p53-MDM2 pathway represents an active area of cancer research. The efficacy of such compounds is often evaluated by their ability to induce apoptosis in cancer cell lines that are dependent on MDM2 for their survival. nih.gov
Antimicrobial and Antitubercular Activity
Derivatives of 4-chlorobenzylamine have demonstrated significant potential as both antimicrobial and antitubercular agents. The incorporation of the 4-chlorophenyl moiety into various heterocyclic structures has yielded compounds with potent activity against a range of pathogens.
In the search for new antitubercular agents, a series of 3-(4-chlorophenyl)-4-substituted pyrazoles were synthesized and showed promising activity against Mycobacterium tuberculosis. nih.gov Similarly, 7-chloro-4-quinolinylhydrazones have been evaluated for their in vitro activity against the M. tuberculosis H37Rv strain, with several compounds exhibiting minimum inhibitory concentrations (MIC) comparable to first-line anti-TB drugs. nih.gov Studies on 4-methyl-7-substituted coumarin (B35378) derivatives revealed that the presence of electron-withdrawing substituents, such as chlorine, was favorable for antitubercular activity. mdpi.com
In the realm of broader antimicrobial activity, novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have shown promising results against various anaerobic Gram-positive bacteria. nih.gov Naphthopyran derivatives containing a 4-chlorophenyl group also displayed good antifungal activity. researchgate.net The data from these studies highlight the importance of the chloro-substitution for biological activity.
| Compound Class | Target Organism | Key Findings / MIC (μg/mL) | Source |
|---|---|---|---|
| 7-Chloro-4-quinolinylhydrazones | Mycobacterium tuberculosis H37Rv | Compounds 3f, 3i, 3o showed MIC of 2.5 | nih.gov |
| 4-Methyl-7-amido coumarin derivatives | Mycobacterium tuberculosis H37Rv | Compounds 6d, 6f showed MIC of 0.625 | mdpi.com |
| 3-(4-Chlorophenyl)-4-substituted pyrazoles | M. tuberculosis, Fungi, Bacteria | Showed good to excellent activity | nih.gov |
| 4-Chloro-2-mercaptobenzenesulfonamides | Anaerobic Gram-positive bacteria | Compounds 16, 17, 23, 24, 31, 32, 48 were promising | nih.gov |
| Ethyl 2-amino-4-(p-chlorophenyl)naphthopyran-3-carboxylate | Aspergillus fumigatus, Candida albicans | Good antifungal activity | researchgate.net |
| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Staphylococcus aureus | MIC value of 32 for several derivatives | mdpi.com |
Antiviral Properties and Mechanisms (e.g., Influenza H1N1, Dengue Virus)
The development of antiviral agents is a critical area of public health, and derivatives of 4-chlorobenzylamine have been explored for their potential in this arena. Research has focused on viruses of significant global concern, such as Influenza and Dengue.
For the influenza virus, a key therapeutic target is the viral neuraminidase (NA), an enzyme essential for the release of new virus particles from infected cells. nih.govnih.gov Another target is the M2 proton channel, which is involved in the viral uncoating process. researchgate.net Research into thiopyrano[2,3-b]quinoline derivatives has shown that these compounds can exhibit moderate antiviral activity against influenza A (H1N1). researchgate.net Molecular docking studies suggest that their mechanism may involve targeting the M2 channel and the polymerase basic protein 2 (PB2), which is part of the viral replication machinery. researchgate.net One derivative, which contained a hydroxyl group instead of a tetrazole ring, was found to be more active than the reference drug rimantadine, highlighting that subtle structural changes can significantly impact antiviral efficacy. researchgate.net
In the case of Dengue virus (DENV), a flavivirus with four serotypes, antiviral strategies can be directed at either host factors or viral proteins. nih.govnih.gov Host-directed approaches aim to block cellular receptors that the virus uses for entry, such as DC-SIGN and heparan sulfate (B86663). nih.gov Direct-acting antivirals target viral components, such as the envelope (E) protein, which mediates viral attachment and entry, or the capsid (C) protein, which is crucial for the formation of the nucleocapsid. nih.gov While specific derivatives of 4-chlorobenzylamine have not been extensively reported for anti-Dengue activity, the known viral mechanisms provide a roadmap for designing and testing new compounds.
| Compound Class | Target Virus | Key Findings | Potential Molecular Target(s) | Source |
|---|---|---|---|---|
| Thiopyrano[2,3-b]quinoline derivatives | Influenza A (H1N1) | Showed moderate antiviral activity with low toxicity. Compound 9 had a better selectivity index than rimantadine. | M2 channel, Polymerase basic protein 2 (PB2) | researchgate.net |
| General Small Molecules | Dengue Virus (DENV) | Inhibition of viral entry and replication are common strategies. | Host receptors (DC-SIGN, heparan sulfate), Viral proteins (Envelope, Capsid) | nih.gov |
Central Nervous System (CNS) Depressant Activity Research
The investigation of novel compounds for their effects on the Central Nervous System (CNS) is a significant field in pharmacology. CNS depressant activity, characterized by a reduction in neuronal excitability, can be therapeutically useful for conditions like anxiety and insomnia.
The screening for CNS depressant effects is typically conducted using animal models. ijpcsonline.comnih.gov Common methods include:
Pentobarbitone-induced sleeping time: An increase in the duration of sleep induced by the barbiturate (B1230296) pentobarbitone indicates a potentiating depressant effect. ijpcsonline.comnih.gov
Locomotor activity: A decrease in spontaneous movement, often measured using a photoactometer, suggests a sedative or depressant effect. ijpcsonline.comgrafiati.com
While direct studies on 4-chlorobenzylamine derivatives are not widely reported, research on other chemical classes provides a blueprint for such investigations. For example, novel thiophene (B33073) derivatives have been synthesized and shown to produce moderate to good CNS depressant effects, as evidenced by an increase in sleeping time and a decrease in locomotor activity in mice. ijpcsonline.com The mechanisms underlying CNS depression can involve the modulation of neurotransmitter systems. Studies on plant extracts have linked their depressant activity to a decrease in brain dopamine (B1211576) levels and an increase in serotonin (B10506) levels. nih.gov The structural features of 4-chlorobenzylamine could serve as a starting point for designing new molecules to be tested for potential CNS depressant activities using these established models.
Investigation of Specific Molecular Targets and Biological Pathways
The therapeutic effects of 4-chlorobenzylamine derivatives are underpinned by their interactions with specific molecular targets and the modulation of key biological pathways. A synthesis of the research across different pharmacological areas reveals a diverse range of targets.
In Cancer:
Apoptosis Pathway Proteins: The induction of apoptosis by related compounds involves the modulation of the p53 tumor suppressor protein and members of the Bcl-2 family (like the pro-apoptotic Bax and anti-apoptotic Bcl-2), leading to the activation of executioner caspases such as caspase-3. nih.gov
p53-MDM2 Interaction: The direct inhibition of the interaction between p53 and its negative regulator MDM2 is a key strategy for reactivating the p53 pathway in cancer cells. nih.govnih.gov
DNA and Associated Enzymes: DNA itself is a primary target, with compounds binding in the minor groove or intercalating between base pairs. benjamin-bouvier.frrsc.org This can disrupt the function of enzymes like topoisomerases I and II, which are essential for DNA replication and repair. youtube.com
In Infectious Diseases:
Bacterial and Fungal Targets: While specific enzymes are not always identified in initial screenings, the antimicrobial activity of these derivatives is presumed to arise from the inhibition of essential cellular processes or enzymes in bacteria and fungi. nih.govnih.gov
Viral Proteins and Host Factors: For influenza, specific targets include the viral M2 proton channel and the PB2 subunit of the viral polymerase. researchgate.net For Dengue virus, potential targets include viral structural proteins (E, C) and host cell receptors (heparan sulfate, DC-SIGN) that are necessary for viral entry. nih.gov
In CNS Activity:
Neurotransmitter Systems: Potential CNS depressant effects could be mediated through the modulation of key neurotransmitter systems, such as the dopaminergic and serotonergic pathways in the brain. nih.gov
This wide array of molecular targets highlights the versatility of the 4-chlorophenyl scaffold in medicinal chemistry and provides a foundation for the rational design of new, more potent, and selective therapeutic agents.
Structure Activity Relationship Sar Studies and Rational Drug Design
Influence of Halogen Atom Position and Type on Biological Efficacy
The presence, type, and position of a halogen atom on the phenyl ring of benzylamine (B48309) derivatives can significantly modulate their biological activity. The chlorine atom at the para-position (position 4) of 4-chlorobenzylamine (B54526) is a key feature influencing its electronic properties and interaction with biological targets.
Research into the development of inhibitors for the Keap1-Nrf2 protein-protein interaction illustrates the importance of halogen substitution. In a series of related compounds, the nature and placement of the halogen substituent on an aromatic ring were shown to be critical for inhibitory potency. For instance, comparisons between different halogen substituents, such as fluoro, chloro, and bromo, revealed variations in activity. nih.gov While an electron-donating group like a methyl group at the para-position showed good activity, electron-withdrawing groups like fluoro and trifluoromethyl at the same position were found to be less potent. nih.gov However, a bromo substituent at the para-position retained significant potency. nih.gov Furthermore, the position of the substituent was found to be crucial, with the para-position being preferred over the meta-position for inhibitory activity against this specific target. nih.gov
These findings highlight a general principle in medicinal chemistry: altering the halogen type (e.g., F, Cl, Br) and its location on the aromatic scaffold (ortho, meta, para) can fine-tune the electronic and steric profile of a molecule, thereby optimizing its binding affinity and biological efficacy. The 4-chloro substitution in 4-chlorobenzylamine, therefore, represents a specific choice that balances these properties for potential biological interactions.
Table 1: Comparison of Related Halogenated Benzylamine Derivatives
| Compound Name | CAS Number | Molecular Formula | Position of Halogen |
|---|---|---|---|
| 4-Chlorobenzylamine | 104-86-9 | C₇H₈ClN | para (4) |
| 2-Chlorobenzylamine | 89-97-4 | C₇H₈ClN | ortho (2) |
| 4-Fluorobenzylamine (B26447) | 140-75-0 | C₇H₈FN | para (4) |
| 4-Bromobenzylamine (B181089) hydrochloride | 3947-65-7 | C₇H₉BrClN | para (4) |
| 2,4-Dichlorobenzylamine | 95-00-1 | C₇H₇Cl₂N | ortho (2), para (4) |
Note: This table provides a comparative view of structurally related compounds to illustrate the variety of halogen substitutions possible on the benzylamine scaffold.
Role of the Amine Functionality in Target Interaction
The primary amine (-NH₂) group is a cornerstone of 4-chlorobenzylamine's chemical reactivity and its potential to interact with biological targets. This functional group can act as both a hydrogen bond donor and, when protonated, a hydrogen bond donor and a cation. The basicity of the amine allows it to accept a proton under physiological conditions, forming a positively charged ammonium (B1175870) ion.
This protonated form is critical for forming strong ionic interactions, often called salt bridges, with negatively charged residues (e.g., aspartate, glutamate) in the binding sites of proteins like enzymes and receptors. nih.gov The ability of the primary amine to participate in these interactions is fundamental to the molecular recognition process. nih.gov
Studies on the interaction of amine-functionalized materials with other molecules, such as CO₂, provide insights into the amine group's behavior. For example, primary amines can react to form intermolecular ammonium carbamates, a process that requires the participation of two amine groups. tum.deresearchgate.netnih.gov The basicity of the amine determines its interaction potential; higher base strength can influence the stability of the formed complexes. tum.denih.gov While the context is different, the underlying chemistry underscores the primary amine's capacity for specific, directed interactions, which is a key element in its function within a biological system. The amine functionality is thus essential for anchoring the molecule to its target and ensuring the correct orientation for a biological effect.
Scaffold Hopping and Molecular Diversity Generation for Drug Discovery
The molecular framework of 4-chlorobenzylamine serves as a "scaffold" that can be chemically modified to create a library of diverse compounds for drug discovery screening. Scaffold hopping is a widely used medicinal chemistry strategy to identify novel compounds with different core structures that retain similar biological activity to the original lead. niper.gov.inbhsai.orgnih.gov This approach is valuable for discovering new drug candidates, improving physicochemical or pharmacokinetic properties, and exploring new intellectual property space. niper.gov.innih.gov
Starting with the 4-chlorobenzylamine scaffold, chemists can generate molecular diversity through several techniques:
Scaffold Decoration: This involves attaching various chemical groups to the existing scaffold. enamine.net For the 4-chlorobenzylamine core, new substituents can be added to the amine group (e.g., through alkylation, acylation, or reductive amination) or to the phenyl ring. enamine.netresearchgate.net
Heterocycle Replacements: The phenyl ring can be replaced with various heterocyclic rings (e.g., pyridine, pyrimidine (B1678525), thiophene) to create bioisosteres with potentially improved properties such as metabolic stability. bhsai.orgnih.gov
Ring Opening or Closure: The core structure can be altered more dramatically by cleaving the ring or by building additional rings onto the existing scaffold. bhsai.orgnih.gov
These strategies allow for the creation of large chemical libraries based on the initial 4-chlorobenzylamine structure. enamine.netnih.gov Such libraries are essential for high-throughput screening campaigns to identify new hits and leads for various therapeutic targets. chemrxiv.org
Design Principles for Selective Ligands and Inhibitors
Designing ligands that selectively bind to a specific biological target over others is a primary goal of rational drug design. Selectivity is crucial for minimizing off-target effects. The structure of 4-chlorobenzylamine provides a foundation for applying design principles to achieve such selectivity.
Key principles include:
Exploiting Structural Differences in Target Binding Sites: Even closely related proteins can have subtle differences in their binding pockets. By modifying the substituents on the 4-chlorobenzylamine scaffold, it is possible to create ligands that fit optimally into the desired target's binding site while fitting poorly into the sites of off-targets. For example, adding bulky groups could sterically hinder binding to a smaller off-target pocket.
Fine-Tuning Electronic Properties: As discussed, altering the halogen atom or introducing other electron-withdrawing or electron-donating groups can change the molecule's electronic distribution. nih.gov This can be used to optimize electrostatic and hydrogen bonding interactions with specific amino acid residues in the target protein. nih.gov
Conformational Constraint: Introducing rigidity into the molecule, for instance by incorporating the benzylamine structure into a ring system, can lock it into a specific conformation that is preferred for binding to the intended target.
An example of such design principles in action can be seen in the development of selective butyrylcholinesterase (BChE) inhibitors, where a benzyloxy-benzylamino chemotype was explored to achieve selective inhibition. rsc.org By systematically modifying the scaffold, researchers identified compounds with high potency and selectivity for their target. rsc.org
Physicochemical Properties and Their Correlation with Biological Activity
The biological activity of a compound is intrinsically linked to its physicochemical properties. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, which determines whether the molecule can reach its target in sufficient concentration to exert an effect. researchgate.net
Key physicochemical properties for 4-chlorobenzylamine hydrochloride include its molecular weight, lipophilicity, and dissociation constant (pKa).
Table 2: Physicochemical Properties of 4-Chlorobenzylamine and its Hydrochloride Salt
| Property | Value (4-Chlorobenzylamine) | Value (this compound) | Significance in Drug Action |
|---|---|---|---|
| Molecular Weight | 141.60 g/mol nih.gov | 178.06 g/mol | Influences diffusion and transport across membranes. researchgate.net |
| Lipophilicity (XLogP3) | 1.7 nih.gov | --- | Affects solubility, membrane permeability, and plasma protein binding. An optimal range is needed for oral absorption and cell penetration. researchgate.netnih.gov |
| pKa | 9.19 (Predicted) | --- | Determines the degree of ionization at a given pH, which impacts solubility, receptor binding, and membrane passage. |
| Form | Liquid sigmaaldrich.com | Solid | Affects formulation and handling. |
| Boiling Point | 215 °C sigmaaldrich.com | --- | Relates to volatility and stability. |
| Density | 1.164 g/mL at 25 °C sigmaaldrich.com | --- | Physical characteristic of the substance. |
Data sourced from PubChem and commercial suppliers. nih.govsigmaaldrich.comnih.gov
Correlation with Biological Activity:
Lipophilicity (LogP/LogD): This is a critical parameter. A compound must have sufficient lipophilicity to cross biological membranes (like the gut wall or cell membranes) but also enough aqueous solubility to be transported in the blood. researchgate.net Studies on other compounds have shown that a narrow range of lipophilicity is often associated with optimal activity. nih.gov The XLogP3 value of 1.7 for 4-chlorobenzylamine suggests moderate lipophilicity. nih.gov
pKa: The pKa value indicates that the amine group will be significantly protonated at physiological pH (~7.4). This positive charge can enhance solubility in aqueous environments like the bloodstream and is often crucial for forming ionic bonds with the biological target, but it can hinder passive diffusion across lipid membranes. researchgate.net
Therefore, the biological activity of this compound is a result of the interplay between these properties. Its moderate lipophilicity and the positive charge conferred by the protonated amine at physiological pH are defining features that dictate its pharmacokinetic behavior and its ability to interact with molecular targets. researchgate.netnih.gov
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 4-chlorobenzylamine (B54526) hydrochloride, molecular docking simulations are crucial for understanding its potential interactions with biological targets, such as enzymes and receptors.
One of the primary targets for benzylamine (B48309) derivatives is monoamine oxidase (MAO) , an enzyme involved in the metabolism of neurotransmitters. frontiersin.orgnih.gov Docking studies of benzylamine-sulfonamide derivatives with human monoamine oxidase B (hMAO-B) have revealed key interactions within the enzyme's active site. frontiersin.org The active site of MAO is characterized by a hydrophobic binding pocket, often referred to as the "aromatic cage," which accommodates the benzyl (B1604629) ring of the inhibitor. frontiersin.org For derivatives of 4-chlorobenzylamine, the chlorine substituent can significantly influence the binding affinity and selectivity. The crystal structures of human MAO-B in complex with chromone (B188151) analogs, including an N-(3'-chlorophenyl) derivative, have shown that these inhibitors bind in the active site cavity with the chromone moiety positioned in front of the FAD cofactor. nih.gov These inhibitors form hydrogen bonds with key residues like Tyr435 and Cys172 and fit snugly within the hydrophobic active site. nih.gov
Docking studies on other targets have also been performed for benzylamine analogs. For instance, substituted aryl benzylamines have been designed as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a potential target for prostate cancer. nih.gov These studies rely on homology models of the enzyme to predict the binding modes of the inhibitors. nih.gov Similarly, benzylamine-derived ligands have been investigated for their binding to complement factor D, where they form a salt-bridge to an aspartate residue in the S1 pocket. nih.gov
The following table summarizes key findings from molecular docking studies of compounds related to 4-chlorobenzylamine:
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| Monoamine Oxidase B (MAO-B) | Tyr435, Cys172 | Hydrogen Bonding, Hydrophobic Interactions | nih.gov |
| 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) | Not specified | Not specified | nih.gov |
| Complement Factor D | Asp189, Gly193, Ser195 | Salt-Bridge, Hydrogen Bonding | nih.gov |
These simulations are invaluable for rationalizing the observed biological activities of 4-chlorobenzylamine derivatives and for guiding the synthesis of new analogs with improved potency and selectivity.
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating various molecular properties, such as optimized geometry, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.
For 4-chlorobenzylamine hydrochloride, DFT calculations can provide a detailed understanding of its electronic properties, which are crucial for its reactivity and interaction with biological targets. The distribution of electron density, the molecular electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO) can all be determined using DFT. These parameters are critical in understanding the non-covalent interactions, such as hydrogen bonding and halogen bonding, that govern ligand-receptor binding.
Studies on similar substituted aromatic compounds have demonstrated the utility of DFT in this regard. For example, DFT calculations have been used to study the effect of substituents on the properties of benzdiyne derivatives, revealing that electron-withdrawing groups can destabilize the molecule. nih.gov In the case of 4-chlorobenzylamine, the chlorine atom, being an electron-withdrawing group, will influence the charge distribution on the aromatic ring and the benzylamine side chain. This, in turn, affects the pKa of the amine group and the strength of its interactions with receptor sites.
DFT calculations are also employed in conjunction with Quantitative Structure-Activity Relationship (QSAR) studies. Quantum chemical descriptors derived from DFT, such as dipole moment and HOMO/LUMO energies, can be correlated with the biological activity of a series of compounds to develop predictive models. scielo.org.co
Molecular Dynamics (MD) Simulations for Conformational Studies and Binding Dynamics
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique allows for the exploration of the conformational landscape of a molecule and its dynamic behavior in different environments, such as in solution or when bound to a protein.
For this compound, MD simulations can provide valuable insights into its conformational flexibility and the dynamics of its interaction with a target receptor. The Automated Topology Builder (ATB) and Repository provides a molecular topology file for 4-chlorobenzylamine, which is a prerequisite for performing MD simulations. This file contains the parameters needed to describe the potential energy of the system as a function of the atomic coordinates.
MD simulations can be used to study the stability of a ligand-protein complex predicted by molecular docking. By simulating the complex over a period of nanoseconds or even microseconds, researchers can observe whether the ligand remains in the binding pocket and maintains its key interactions. This provides a more dynamic and realistic picture of the binding event compared to the static view offered by docking.
Furthermore, MD simulations can be used to investigate the entire process of ligand binding and unbinding. While computationally intensive, these simulations can reveal the pathways of ligand entry and exit from the binding site and can be used to estimate the kinetics of these processes.
In the broader context of drug discovery, MD simulations are used to study a wide range of phenomena, including protein folding, allosteric regulation, and the effects of mutations on protein stability and function.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
For inhibitors of monoamine oxidase (MAO), a key target for benzylamine derivatives, QSAR studies have been instrumental in identifying the structural features that govern their potency and selectivity. frontiersin.orgnih.gov These studies often use a combination of descriptors, including topological, electronic, and steric parameters, to build the QSAR model.
In the context of this compound, a QSAR study would typically involve a series of analogs with different substituents on the benzylamine scaffold. The biological activity of these compounds, such as their IC50 values for MAO inhibition, would be determined experimentally. Then, a variety of molecular descriptors would be calculated for each compound. These can include:
Topological descriptors: These describe the connectivity of the atoms in the molecule.
Electronic descriptors: These are often derived from quantum chemical calculations (like DFT) and include parameters such as dipole moment, HOMO/LUMO energies, and atomic charges.
Steric descriptors: These describe the size and shape of the molecule.
Multiple linear regression (MLR) or more advanced machine learning methods are then used to develop an equation that relates the descriptors to the biological activity. A good QSAR model will not only have a high correlation coefficient (R²) but will also be validated by its ability to predict the activity of a separate test set of compounds.
QSAR studies on substituted benzamides have shown that antimicrobial activity can be modeled using topological and shape indices. nih.gov Similarly, QSAR analysis of lipid peroxidation inhibitors has highlighted the importance of electronic and thermodynamic parameters. fishersci.com These examples demonstrate the broad applicability of QSAR in understanding the structure-activity relationships of diverse chemical scaffolds.
Prediction of Binding Sites and Interaction Modes in Protein-Ligand Complexes
The identification of ligand-binding sites on a protein is a critical first step in structure-based drug design. A variety of computational methods have been developed to predict the location and characteristics of these binding pockets. These methods can be broadly categorized as geometry-based, energy-based, and evolutionary-based.
For a molecule like 4-chlorobenzylamine, predicting its binding site on a target protein like monoamine oxidase (MAO) is essential for understanding its mechanism of action. The active site of MAO is well-characterized and is known to contain a hydrophobic cavity that accommodates the substrate or inhibitor. frontiersin.org The binding of inhibitors to this site is driven by a combination of hydrophobic interactions and specific hydrogen bonds.
Computational tools for binding site prediction often analyze the protein's surface for pockets and cavities that have the appropriate size and physicochemical properties to accommodate a ligand. These methods can also take into account the conservation of residues across a protein family, as functionally important sites are often conserved.
Once a potential binding site is identified, molecular docking, as described in section 7.1, can be used to predict the precise binding mode of the ligand. The analysis of the docked pose reveals the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic contacts, and halogen bonds. In the case of 4-chlorobenzylamine, the chlorine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in drug design. researchgate.net
The following table lists some of the key amino acid residues in the active site of MAO that are important for inhibitor binding:
| Enzyme | Key Active Site Residues | Role in Binding | Reference |
| MAO-A | Ile335, Tyr407, Tyr444 | Substrate and inhibitor selectivity, forming an aromatic sandwich | nih.gov |
| MAO-B | Tyr326, Tyr398, Tyr435 | Substrate and inhibitor selectivity, forming an aromatic sandwich | nih.gov |
By combining binding site prediction algorithms with molecular docking and MD simulations, researchers can build a comprehensive model of the protein-ligand complex, which can then be used to guide the design of more effective inhibitors.
Crystal Engineering and Supramolecular Chemistry of 4 Chlorobenzylamine Hydrochloride
Hydrogen Bonding Networks in Solid-State Structures
In the solid state, 4-chlorobenzylamine (B54526) hydrochloride exhibits extensive hydrogen bonding networks. The primary amine group (-NH2) and the hydrochloride moiety are the key players in forming these networks. The protonated aminium group (-NH3+) acts as a hydrogen bond donor, while the chloride ion (Cl-) serves as a hydrogen bond acceptor. This donor-acceptor relationship leads to the formation of robust N-H···Cl hydrogen bonds, which are a defining feature of the crystal lattice.
Interactive Table: Hydrogen Bond Properties
| Property | Value | Reference |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Key Hydrogen Bond Type | N-H···Cl |
Halogen Bonding Interactions: Characterization and Application in Molecular Recognition
Beyond classical hydrogen bonding, the chlorine atom of 4-chlorobenzylamine hydrochloride can participate in halogen bonding. rsc.org Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). nih.gov In the case of this compound, the chlorine atom can interact with electron-rich sites, such as the chloride anion or other Lewis basic groups on neighboring molecules.
The characterization of these interactions often involves single-crystal X-ray diffraction to determine the precise geometry of the halogen bond, including the bond distance and angle. Computational methods are also employed to understand the energetics and nature of these interactions. nih.gov The ability of the chlorine atom to engage in these directional interactions makes 4-chlorobenzylamine a valuable building block in crystal engineering for molecular recognition, where specific and predictable binding is crucial. rsc.orgnih.gov
Cocrystal and Salt Formation with Organic Counterions
This compound can form cocrystals and new salts when combined with various organic counterions, particularly organic acids. nih.gov This process involves the reaction of the basic amine group with an acidic compound, leading to proton transfer and the formation of a new salt pair. The choice of the organic counterion can significantly alter the supramolecular arrangement and, consequently, the physicochemical properties of the resulting crystalline solid.
For instance, the formation of a cocrystal or salt with a dicarboxylic acid can lead to the creation of extended hydrogen-bonded chains or sheets, where the acid and the aminium salt alternate in a predictable manner. These new solid forms can exhibit different solubilities, dissolution rates, and thermal stabilities compared to the parent hydrochloride salt. The slurry conversion method and slow solvent evaporation are common techniques used to screen for and produce these multicomponent crystalline solids. nih.gov
Design and Synthesis of Supramolecular Architectures
The principles of hydrogen and halogen bonding are harnessed to design and synthesize complex supramolecular architectures using this compound as a key component. nih.govresearchgate.net By carefully selecting complementary molecules (co-formers) that can interact with the hydrochloride salt through specific non-covalent interactions, it is possible to construct pre-determined one-, two-, or three-dimensional networks. researchgate.net
The synthesis of these supramolecular architectures often involves techniques like solution-based self-assembly, where the components are dissolved in a suitable solvent and allowed to crystallize, or mechanochemical methods like grinding. The resulting structures can range from simple dimeric units to intricate, extended networks with potential applications in materials science, such as in the development of functional materials with specific optical or electronic properties. nih.gov The predictability of the hydrogen and halogen bonding motifs allows for a rational design approach to these complex molecular assemblies.
Applications in Materials Science and Catalysis
Catalytic Roles in Organic Transformations
Beyond its application in corrosion inhibition, 4-chlorobenzylamine (B54526) and its derivatives are finding utility in the realm of organic catalysis, participating in both organocatalysis and metal-catalyzed reactions.
Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. While direct applications of 4-chlorobenzylamine as a primary organocatalyst are still an emerging area of research, its primary amine functionality makes it a candidate for reactions such as iminium and enamine catalysis.
In the context of metal-catalyzed reactions, 4-chlorobenzylamine has been utilized in specific transformations. For instance, it is employed in the catalytic reduction of 4-chlorobenzonitrile (B146240) to produce more complex amines, a reaction facilitated by silica-supported iron nanoparticles.
Furthermore, derivatives of 4-chlorobenzylamine are used in chemoenzymatic cascade reactions. One such example is the palladium-catalyzed Suzuki-Miyaura coupling of 4-chlorobenzoyl chloride with phenylboronic acid to synthesize 4-chlorobenzophenone. This intermediate is then asymmetrically reduced by a whole-cell catalyst to produce the chiral alcohol, (S)-4-chlorobenzhydrol, a valuable pharmaceutical intermediate.
The development of novel catalytic systems is a dynamic area of chemical research. 4-Chlorobenzylamine serves as a building block for the synthesis of more complex molecules with tailored catalytic properties.
One notable area of development is the synthesis of platinum(IV) complexes incorporating benzylamine (B48309) derivatives, including 4-chlorobenzylamine. These complexes have been investigated for their potential biological applications and demonstrate the versatility of using this amine as a ligand in coordination chemistry. The synthesis of such metal complexes opens avenues for creating new catalysts for a variety of organic transformations.
Additionally, composite catalysts that include alcohol-amine compounds are being developed for industrial processes like the chlorination of xylene and chlorotoluene. While not specific to 4-chlorobenzylamine, this highlights the broader utility of amine derivatives in catalytic applications.
Conclusion and Future Research Directions
Synthesis of Key Research Findings and Their Implications
4-Chlorobenzylamine (B54526) hydrochloride has been established as a pivotal building block in synthetic chemistry, primarily owing to the reactivity of its primary amine and the specific electronic properties conferred by the chlorine atom on the phenyl ring. Research has demonstrated its utility as a precursor for a diverse range of more complex molecules. A significant body of work has focused on its use in the synthesis of Schiff bases through condensation reactions with various aldehydes and ketones. These Schiff bases, in turn, serve as versatile intermediates for the preparation of heterocyclic compounds and as ligands for the formation of metal complexes.
The implications of these findings are substantial. The structural motif of 4-chlorobenzylamine is present in numerous biologically active compounds. For instance, platinum(IV) complexes incorporating ligands derived from 4-chlorobenzylamine have been synthesized and have shown notable in vitro anticancer activity against the MCF-7 cell line. researchgate.net This suggests that the 4-chlorobenzyl moiety can be a critical pharmacophore in the design of new therapeutic agents. The chlorine substituent is key, as it modulates the lipophilicity and electronic nature of the molecule, which can influence protein-ligand interactions and membrane permeability. Furthermore, the ability of 4-chlorobenzylamine-derived ligands to form stable complexes with transition metals opens up avenues for the development of new catalysts and materials with tailored electronic and photophysical properties.
Unexplored Research Avenues and Methodological Challenges
Despite its utility, several research avenues concerning 4-chlorobenzylamine hydrochloride remain underexplored. The full potential of this compound in asymmetric synthesis is yet to be realized. The development of chiral catalysts for the enantioselective transformation of 4-chlorobenzylamine derivatives could lead to the synthesis of single-enantiomer drugs with improved efficacy and reduced side effects. Furthermore, while its role in the synthesis of small organic molecules is well-documented, its application as a monomer or functionalizing agent in polymer chemistry is an area that warrants more profound investigation.
A significant methodological challenge lies in the development of more sustainable and efficient synthetic routes for both 4-chlorobenzylamine itself and its downstream derivatives. Current syntheses can involve harsh reagents and generate substantial waste. chemicalbook.com The exploration of biocatalytic methods, employing enzymes such as transaminases, could offer a greener alternative for its production. Another challenge is the comprehensive characterization of the solid-state properties of its various salts and co-crystals. A deeper understanding of the crystal engineering principles governing the packing of 4-chlorobenzylamine-containing structures could facilitate the design of new materials with desired physical properties, such as solubility and stability.
Prospects for Novel Applications in Medicinal Chemistry and Materials Science
The future prospects for this compound are promising, particularly in medicinal chemistry and materials science. In the realm of medicinal chemistry, the established anticancer activity of its platinum complexes serves as a strong foundation for the design of new metal-based therapeutics. researchgate.net Beyond oncology, the 4-chlorobenzylamine scaffold could be exploited for the development of novel agents targeting other diseases. For example, its structural features could be incorporated into new classes of antimicrobials, kinase inhibitors, or central nervous system-active drugs. The ability to fine-tune the electronic properties of the benzene (B151609) ring through the chloro-substituent provides a valuable tool for optimizing ligand-receptor interactions.
In materials science, the prospects are equally exciting. The incorporation of 4-chlorobenzylamine into metal-organic frameworks (MOFs) or coordination polymers could lead to materials with novel porous, catalytic, or sensory properties. The nitrogen and chlorine atoms can act as coordination sites and hydrogen bond acceptors/donors, influencing the assembly and functionality of the resulting supramolecular structures. There is also potential for its use in the development of functional thin films and coatings, where the amine group can be used for surface anchoring and subsequent chemical modification. The investigation of its derivatives as components in organic light-emitting diodes (OLEDs) or other organic electronic devices represents a frontier with significant potential for discovery.
Interactive Data Table: Applications of 4-Chlorobenzylamine Derivatives
| Derivative Class | Application Area | Key Findings |
| Schiff Bases | Medicinal Chemistry | Precursors for heterocyclic compounds with potential biological activities. |
| Platinum(IV) Complexes | Medicinal Chemistry | Demonstrated in vitro anticancer activity against MCF-7 cell lines. researchgate.net |
| Metal-Organic Frameworks | Materials Science | Potential for creating porous materials for gas storage or catalysis. |
| Coordination Polymers | Materials Science | Can form structures with interesting magnetic or optical properties. |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
